molecular formula C17H20BrNO3 B11074276 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid

6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B11074276
M. Wt: 366.2 g/mol
InChI Key: PBTOTHLYEDACBT-UHFFFAOYSA-N
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Description

6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a cycloheptanone derivative reacts with phenylhydrazine in the presence of an acid catalyst to form the indole core . Subsequent bromination and hydroxylation steps introduce the bromo and hydroxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of a de-brominated indole derivative

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H20BrNO3

Molecular Weight

366.2 g/mol

IUPAC Name

6-bromo-1-cycloheptyl-5-hydroxy-2-methylindole-3-carboxylic acid

InChI

InChI=1S/C17H20BrNO3/c1-10-16(17(21)22)12-8-15(20)13(18)9-14(12)19(10)11-6-4-2-3-5-7-11/h8-9,11,20H,2-7H2,1H3,(H,21,22)

InChI Key

PBTOTHLYEDACBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C3CCCCCC3)Br)O)C(=O)O

Origin of Product

United States

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